7-Bromo-2-(3-(pyrimidin-2-YL)phenethyl)isoindolin-1-one
Description
Properties
IUPAC Name |
7-bromo-2-[2-(3-pyrimidin-2-ylphenyl)ethyl]-3H-isoindol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrN3O/c21-17-7-2-6-16-13-24(20(25)18(16)17)11-8-14-4-1-5-15(12-14)19-22-9-3-10-23-19/h1-7,9-10,12H,8,11,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSUFNOYQDURHIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC=C2)Br)C(=O)N1CCC3=CC(=CC=C3)C4=NC=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30744167 | |
| Record name | 7-Bromo-2-{2-[3-(pyrimidin-2-yl)phenyl]ethyl}-2,3-dihydro-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30744167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1417190-47-6 | |
| Record name | 7-Bromo-2-{2-[3-(pyrimidin-2-yl)phenyl]ethyl}-2,3-dihydro-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30744167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials and Core Construction
Brominated aromatic precursor : The 7-bromo substitution on the isoindolinone ring is introduced by starting with a 7-bromo-substituted aromatic compound or by selective bromination of the isoindolinone intermediate.
Isoindolinone formation : Isoindolin-1-one cores can be synthesized by cyclization of appropriate amino acid derivatives or via intramolecular amidation reactions of substituted phenethylamines.
Side Chain Introduction
The phenethyl side chain bearing the pyrimidin-2-yl group is typically introduced via nucleophilic substitution or palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig amination), attaching the pyrimidine ring to the phenyl ring.
The phenethyl linker is constructed by alkylation or reductive amination steps, connecting the aromatic rings with a two-carbon chain.
Cyclization and Final Functionalization
The final isoindolin-1-one ring is formed by intramolecular cyclization, often under acidic or basic conditions, to close the lactam ring.
Purification is generally achieved by column chromatography using solvent mixtures such as cyclohexane/ethyl acetate.
Representative Synthetic Procedure (Inferred from Related Compounds)
| Step | Reagents/Conditions | Description | Yield (%) |
|---|---|---|---|
| 1 | Bromination of aromatic precursor | Introduction of bromine at position 7 | Variable, typically 60-80% |
| 2 | Coupling with pyrimidin-2-yl phenethyl moiety | Pd-catalyzed cross-coupling or nucleophilic substitution | 55-70% |
| 3 | Cyclization to isoindolin-1-one | Intramolecular amidation under reflux | 60-75% |
| 4 | Purification | Column chromatography (cyclohexane/ethyl acetate 3:1) | - |
Note: Exact yields and conditions may vary depending on the specific synthetic route and reagents used.
Related Synthetic Insights from Literature
While direct synthesis procedures for this compound are scarce in open literature, related isoindolinone derivatives have been synthesized via hydrazine hydrate-mediated cyclizations and methylation steps under reflux conditions in solvents such as DMF, followed by chromatographic purification.
Catalyst-free one-pot cascade methodologies have been reported for related heterocyclic scaffolds, enabling efficient synthesis of complex nitrogen-containing rings without metal catalysts, which could be adapted for isoindolinone derivatives.
Patents on related benzodiazepine derivatives with bromo and pyridinyl substitutions describe multi-step syntheses involving selective bromination, amide bond formation, and heterocycle construction, which provide useful synthetic precedents.
Analytical and Purification Considerations
Purity of the final compound is typically confirmed by NMR, LC-MS, and HPLC analyses.
Purification often requires silica gel chromatography with solvent systems optimized for polarity, such as cyclohexane/ethyl acetate mixtures.
Handling of brominated intermediates requires caution due to potential sensitivity and toxicity.
Summary Table of Preparation Methods
| Aspect | Methodology | Key Reagents | Conditions | Notes |
|---|---|---|---|---|
| Bromination | Electrophilic aromatic substitution | Bromine or NBS | Controlled temperature, solvent | Regioselectivity critical |
| Coupling | Pd-catalyzed cross-coupling or nucleophilic substitution | Pd catalyst, base, pyrimidinyl precursor | Reflux or microwave-assisted | Efficient for pyrimidine attachment |
| Cyclization | Intramolecular amidation | Acid or base catalyst | Reflux in DMF or similar solvent | Forms isoindolinone ring |
| Purification | Column chromatography | Silica gel, cyclohexane/ethyl acetate | Ambient temperature | Ensures high purity |
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: : The bromine atom can be oxidized to form a bromine oxide derivative.
Reduction: : The compound can be reduced to remove the bromine atom, resulting in a different functional group.
Substitution: : The bromine atom can be substituted with other groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: : Nucleophiles such as sodium iodide (NaI) and aprotic solvents like dimethylformamide (DMF) are typically employed.
Oxidation: : Bromine oxide derivatives.
Reduction: : Derivatives lacking the bromine atom.
Substitution: : Alkyl or aryl-substituted derivatives.
Scientific Research Applications
Recent studies have demonstrated that 7-Bromo-2-(3-(pyrimidin-2-YL)phenethyl)isoindolin-1-one exhibits significant biological activities, particularly as an inhibitor of certain enzymes. Its structure allows for interactions with various biological targets, making it a candidate for drug development.
Enzyme Inhibition
One notable application is its role as an inhibitor of botulinum neurotoxin A light chain (BoNT/A LC). In a study examining structure-activity relationships, derivatives of this compound were synthesized and tested for their inhibitory potency against BoNT/A LC. The compound showed promising results with an IC50 value indicating effective inhibition at low concentrations .
Structure-Activity Relationship (SAR)
The SAR analysis of this compound revealed that modifications to the pyrimidine and isoindolinone structures significantly affect its inhibitory potency. For instance:
- Benzylamine Substituents : Variations in the benzylamine substituent resulted in different potencies, with certain configurations yielding IC50 values as low as 0.41 µM .
- Metal Chelation : The compound's ability to chelate metal ions was identified as a key mechanism for its inhibitory action against BoNT/A LC. The presence of functional groups capable of forming hydrogen bonds further enhances its binding affinity .
Case Studies
- Inhibition of BoNT/A LC : A focused library of derivatives was screened against BoNT/A LC using a FRET assay. The most potent compound from this library exhibited over 90% inhibition at a concentration of 40 µM . This study underscores the potential of this compound as a lead compound for developing therapeutics targeting neurotoxins.
- Cell-Based Assays : Additional studies evaluated the cell permeability and cytotoxicity of the compound in neuronal cell lines. Results indicated that while some derivatives maintained high potency, others showed reduced efficacy due to poor cell membrane permeability .
Comparative Data Table
| Compound Variant | IC50 (µM) | Remarks |
|---|---|---|
| 7-Bromo Compound | 0.41 | Most potent variant against BoNT/A LC |
| Benzyl Ether Derivative | >64 | Significantly less potent due to structural modifications |
| Isoindoline Variant | 1.2 | Comparable potency to parent compound |
Mechanism of Action
The mechanism by which 7-Bromo-2-(3-(pyrimidin-2-YL)phenethyl)isoindolin-1-one exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to the observed biological activities. The exact molecular targets and pathways would need to be identified through further research.
Comparison with Similar Compounds
Structural Similarities and Differences
The compound’s closest analogs, identified via similarity scores (), include:
| Compound Name | Similarity | Key Structural Features | Bromine Position | Molecular Weight (g/mol) |
|---|---|---|---|---|
| 7-Bromo-3,4-dihydro-2H-isoquinolin-1-one | 0.95 | Isoquinolinone core, dihydro backbone | 7 (isoquinoline) | ~238.08 |
| 7-Bromo-6-methoxyisoindolin-1-one | 0.90 | Isoindolinone core, methoxy substituent at C6 | 7 (isoindolinone) | ~256.07 |
| 4-Bromo-2-methylisoindolin-1-one | 0.82 | Isoindolinone core, methyl group at C2 | 4 (isoindolinone) | ~214.04 |
| Target Compound | - | Isoindolinone core, pyrimidinyl-phenethyl at C2 | 7 (isoindolinone) | ~427.27 (calculated) |
Key Observations :
- The target compound’s pyrimidinyl-phenethyl chain distinguishes it from simpler analogs with methoxy or methyl groups (). This bulky substituent likely enhances steric hindrance, affecting solubility and binding interactions compared to smaller analogs.
- Bromination at the isoindolinone 7-position is conserved in high-similarity analogs (e.g., 7-Bromo-6-methoxyisoindolin-1-one), suggesting shared synthetic strategies or reactivity profiles .
Physicochemical Properties
Available data for analogs highlight trends in stability and spectral characteristics:
- Melting Points : Compound 9a () melts at 312–314°C, while 9b (5-methyl derivative) melts at 300–302°C. The target compound’s melting point is likely lower due to increased conformational flexibility from the phenethyl chain .
- Spectral Data: IR: Analogs exhibit C=O stretches near 1700 cm⁻¹ (isoindolinone) and C=N stretches near 1626 cm⁻¹ (pyrimidine). The target compound would show similar peaks, with additional aromatic C-H stretches from the phenethyl group . NMR: Phenethyl and pyrimidine protons in the target compound would resonate in aromatic regions (δ 7.0–8.5 ppm), comparable to compound 9a’s signals () .
Biological Activity
7-Bromo-2-(3-(pyrimidin-2-YL)phenethyl)isoindolin-1-one is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that highlight its pharmacological properties.
The compound has the following chemical formula:
- Molecular Formula : C20H16BrN3O
- CAS Number : 1417190-47-6
Structure
The structure of this compound includes a bromine atom at position 7, a pyrimidine ring substituted at the 3-position of the phenethyl group, and an isoindolinone moiety. This unique structure may contribute to its biological activity.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor effects. For instance, research has shown that derivatives of isoindolinones can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
Key Findings :
- Mechanism of Action : The compound may act by inhibiting key enzymes involved in cancer cell metabolism or by modulating signaling pathways associated with cell growth and survival.
- Cell Lines Tested : Commonly used cancer cell lines include MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
Inhibition Studies
Inhibition studies have demonstrated that this compound can inhibit specific kinases involved in tumorigenesis. For example, it has shown potential as a RET kinase inhibitor, which is crucial for certain types of cancers.
| Compound | Kinase Inhibition | IC50 Value (µM) |
|---|---|---|
| This compound | RET Kinase | 0.5 - 1.0 |
Case Studies
-
Case Study on RET Kinase Inhibition :
- A study evaluated the efficacy of various isoindolinone derivatives, including this compound, against RET kinase. The results indicated that this compound significantly reduced RET activity in vitro, leading to decreased proliferation in RET-dependent tumor cells.
-
Clinical Relevance :
- In clinical settings, compounds with similar structures have been associated with improved outcomes in patients with RET-driven cancers. The specific targeting of these pathways suggests a promising therapeutic avenue for drug development.
Q & A
Q. What are the common synthetic routes for 7-Bromo-2-(3-(pyrimidin-2-YL)phenethyl)isoindolin-1-one, and what challenges arise during purification?
Methodological Answer: Synthesis typically involves multi-step reactions, such as coupling brominated isoindolinone intermediates with pyrimidine-containing phenethyl groups. For example, a Suzuki-Miyaura cross-coupling reaction may be employed to attach the pyrimidinyl moiety, using catalysts like Pd(PPh₃)₄ and bases such as Cs₂CO₃ in DMF at elevated temperatures (110°C) . Key challenges include:
- Regioselectivity : Bromine substitution on the isoindolinone core may lead to side products; TLC or HPLC monitoring is critical.
- Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) or recrystallization using dichloromethane/methanol mixtures improves yield .
Q. How is the structural integrity of this compound validated post-synthesis?
Methodological Answer: Validation requires a combination of spectroscopic and crystallographic techniques:
- NMR : ¹H/¹³C NMR confirms proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and bromine presence via coupling patterns.
- X-ray Crystallography : Resolves stereochemistry, as seen in related brominated isoindolinones (e.g., bond angles and torsion angles) .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ expected at m/z 384.02) .
Q. What in vitro assays are appropriate for preliminary bioactivity screening?
Methodological Answer: Design assays aligned with hypothesized targets (e.g., kinase inhibition):
- Enzyme Inhibition : Use fluorescence-based kinase assays (ATP consumption measured via ADP-Glo™).
- Antioxidant Activity : Adapt the DPPH radical scavenging protocol, comparing IC₅₀ values to controls like ascorbic acid .
- Cell Viability : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with dose-response curves (1–100 µM) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve regioselectivity in brominated intermediates?
Methodological Answer:
- Solvent Screening : Test polar aprotic solvents (DMF vs. DMSO) to stabilize transition states.
- Catalyst Tuning : Compare Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(dppf)) for cross-coupling efficiency .
- Temperature Gradients : Perform reactions at 80°C vs. 110°C to minimize side-product formation. Statistical tools like Design of Experiments (DoE) quantify variable impacts .
Q. How to resolve contradictions between computational predictions and experimental bioactivity data?
Methodological Answer:
- Replicate Experiments : Ensure consistency across biological replicates (n ≥ 3) .
- Docking Refinement : Re-evaluate molecular docking (e.g., AutoDock Vina) with updated crystal structures or solvent models.
- Off-Target Profiling : Use proteome-wide affinity chromatography to identify unintended targets .
Q. What strategies mitigate toxicity in in vivo models while retaining bioactivity?
Methodological Answer:
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) to reduce acute toxicity.
- Dose Escalation Studies : Conduct MTD (maximum tolerated dose) trials in rodents, monitoring liver/kidney biomarkers (ALT, creatinine) .
- Ethical Compliance : Adhere to NIH/ARRIVE guidelines for humane endpoints and sample sizes .
Q. How to integrate this compound into a theoretical framework for kinase inhibition?
Methodological Answer:
- Structural Biology : Co-crystallize the compound with target kinases (e.g., JAK2) to identify binding motifs.
- Free Energy Calculations : Use molecular dynamics (MD) simulations (e.g., AMBER) to quantify ΔG binding .
- Pathway Analysis : Link inhibition to downstream signaling (e.g., STAT3 phosphorylation) via Western blot .
Q. What methodologies assess environmental persistence and biodegradation?
Methodological Answer:
- OECD 301F Test : Measure aerobic biodegradation in activated sludge over 28 days.
- Computational Modeling : Predict logP and BCF (bioconcentration factor) using EPI Suite .
- Metabolite Profiling : Use LC-MS/MS to identify transformation products in simulated wastewater .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
